molecular formula C22H21ClFN5O3 B5953472 N-(3-CHLORO-4-FLUOROPHENYL)-N''-(3,5-DIMETHOXYBENZOYL)-N'-(4,6-DIMETHYL-2-PYRIMIDINYL)GUANIDINE

N-(3-CHLORO-4-FLUOROPHENYL)-N''-(3,5-DIMETHOXYBENZOYL)-N'-(4,6-DIMETHYL-2-PYRIMIDINYL)GUANIDINE

Cat. No.: B5953472
M. Wt: 457.9 g/mol
InChI Key: DWJRBNSUMNQJRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(3-CHLORO-4-FLUOROPHENYL)-N’‘-(3,5-DIMETHOXYBENZOYL)-N’-(4,6-DIMETHYL-2-PYRIMIDINYL)GUANIDINE” is a synthetic organic compound that belongs to the class of guanidines. This compound is characterized by the presence of a guanidine group attached to a complex aromatic structure, which includes chlorinated, fluorinated, and methoxylated phenyl rings, as well as a pyrimidinyl group. The unique structural features of this compound make it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(3-CHLORO-4-FLUOROPHENYL)-N’‘-(3,5-DIMETHOXYBENZOYL)-N’-(4,6-DIMETHYL-2-PYRIMIDINYL)GUANIDINE” typically involves multiple steps, starting from readily available precursors. The general synthetic route may include:

    Formation of the guanidine core: This step involves the reaction of an amine with a cyanamide or a similar reagent to form the guanidine group.

    Attachment of the aromatic groups: The aromatic groups, such as the 3-chloro-4-fluorophenyl and 3,5-dimethoxybenzoyl groups, are introduced through nucleophilic substitution or coupling reactions.

    Introduction of the pyrimidinyl group: The pyrimidinyl group is typically introduced through a condensation reaction with a suitable pyrimidine derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance the yield and purity of the final product. The process may also include purification steps, such as recrystallization or chromatography, to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

“N-(3-CHLORO-4-FLUOROPHENYL)-N’‘-(3,5-DIMETHOXYBENZOYL)-N’-(4,6-DIMETHYL-2-PYRIMIDINYL)GUANIDINE” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions may introduce new functional groups, such as alkyl or halogen substituents.

Scientific Research Applications

Chemistry

In chemistry, “N-(3-CHLORO-4-FLUOROPHENYL)-N’‘-(3,5-DIMETHOXYBENZOYL)-N’-(4,6-DIMETHYL-2-PYRIMIDINYL)GUANIDINE” can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and compounds.

Biology and Medicine

In biology and medicine, this compound may be investigated for its potential pharmacological properties. The presence of multiple functional groups and aromatic rings suggests that it could interact with various biological targets, making it a candidate for drug discovery and development.

Industry

In industry, “N-(3-CHLORO-4-FLUOROPHENYL)-N’‘-(3,5-DIMETHOXYBENZOYL)-N’-(4,6-DIMETHYL-2-PYRIMIDINYL)GUANIDINE” may be used in the production of specialty chemicals, agrochemicals, or as a precursor for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of “N-(3-CHLORO-4-FLUOROPHENYL)-N’‘-(3,5-DIMETHOXYBENZOYL)-N’-(4,6-DIMETHYL-2-PYRIMIDINYL)GUANIDINE” depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to “N-(3-CHLORO-4-FLUOROPHENYL)-N’‘-(3,5-DIMETHOXYBENZOYL)-N’-(4,6-DIMETHYL-2-PYRIMIDINYL)GUANIDINE” include other guanidine derivatives with aromatic substituents, such as:

  • N-(3-Chlorophenyl)-N’‘-(3,5-dimethoxybenzoyl)-N’-(4,6-dimethyl-2-pyrimidinyl)guanidine
  • N-(4-Fluorophenyl)-N’‘-(3,5-dimethoxybenzoyl)-N’-(4,6-dimethyl-2-pyrimidinyl)guanidine
  • N-(3,5-Dimethoxyphenyl)-N’‘-(3,5-dimethoxybenzoyl)-N’-(4,6-dimethyl-2-pyrimidinyl)guanidine

Uniqueness

The uniqueness of “N-(3-CHLORO-4-FLUOROPHENYL)-N’‘-(3,5-DIMETHOXYBENZOYL)-N’-(4,6-DIMETHYL-2-PYRIMIDINYL)GUANIDINE” lies in its specific combination of functional groups and aromatic rings, which may confer distinct chemical and biological properties compared to other guanidine derivatives.

Properties

IUPAC Name

N-[(E)-N-(3-chloro-4-fluorophenyl)-N'-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClFN5O3/c1-12-7-13(2)26-21(25-12)29-22(27-15-5-6-19(24)18(23)10-15)28-20(30)14-8-16(31-3)11-17(9-14)32-4/h5-11H,1-4H3,(H2,25,26,27,28,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWJRBNSUMNQJRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N=C(NC2=CC(=C(C=C2)F)Cl)NC(=O)C3=CC(=CC(=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)/N=C(\NC2=CC(=C(C=C2)F)Cl)/NC(=O)C3=CC(=CC(=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClFN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.